molecular formula C8H5ClFN B8214383 3-Chloro-2-fluoro-6-methylbenzonitrile

3-Chloro-2-fluoro-6-methylbenzonitrile

Cat. No.: B8214383
M. Wt: 169.58 g/mol
InChI Key: HWIPKOXSSUTFSI-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-methylbenzonitrile: is an organic compound with the molecular formula C8H5ClFN and a molecular weight of 169.58 g/mol . It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substituted Benzenes: Depending on the nucleophile used in substitution reactions.

    Carboxylic Acids: From oxidation reactions.

    Amines: From reduction reactions.

Mechanism of Action

The mechanism by which 3-Chloro-2-fluoro-6-methylbenzonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Properties

IUPAC Name

3-chloro-2-fluoro-6-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIPKOXSSUTFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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